molecular formula C22H22N4OS B11081612 2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile

2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile

Cat. No.: B11081612
M. Wt: 390.5 g/mol
InChI Key: GBHRGASLVFVWCF-UHFFFAOYSA-N
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Description

2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile typically involves multiple steps. The process begins with the preparation of the pyridine ring, followed by the introduction of the amino group, the sulfanyl group, and the dicarbonitrile groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized to minimize waste and maximize efficiency. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile include other pyridine derivatives with amino, sulfanyl, and dicarbonitrile groups. Examples might include:

  • 2-Amino-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile
  • 2-Amino-6-(methylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

2-amino-6-(2-oxocyclohexyl)sulfanyl-4-(4-propan-2-ylphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C22H22N4OS/c1-13(2)14-7-9-15(10-8-14)20-16(11-23)21(25)26-22(17(20)12-24)28-19-6-4-3-5-18(19)27/h7-10,13,19H,3-6H2,1-2H3,(H2,25,26)

InChI Key

GBHRGASLVFVWCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CCCCC3=O)N)C#N

Origin of Product

United States

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